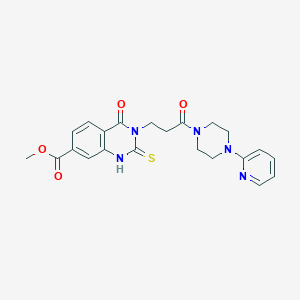
Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-oxo-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities. This article provides an overview of its biological activity based on existing research findings, including various case studies and data tables.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroquinazoline derivatives, characterized by the presence of a thioxo group and a piperazine moiety. Its molecular structure can be represented as follows:
Key Properties:
- Molecular Weight: 378.45 g/mol
- Solubility: Soluble in organic solvents like DMSO and methanol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in cell proliferation and apoptosis. Notably, it exhibits inhibitory effects on topoisomerase II (Topo II), an essential enzyme for DNA replication and repair.
Anticancer Activity
Several studies have investigated the anticancer potential of methyl 4-oxo derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Induces apoptosis via G2/M arrest |
| HeLa (Cervical) | 15 | Topo II inhibition |
| A549 (Lung) | 12 | DNA intercalation |
In a study by Jiang et al., it was reported that the compound significantly reduced cell viability in MCF-7 cells, inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting TNFα-induced NF-κB activation. This effect was demonstrated in vitro using human macrophage cell lines, where the compound effectively reduced the expression of pro-inflammatory cytokines .
Case Studies
- Study on MCF-7 Cells:
- Inhibition of Topoisomerase II:
Safety Profile
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a moderate toxicity profile with an LD50 value greater than 1000 mg/kg in animal models. However, further detailed toxicological studies are necessary to fully understand its safety for therapeutic use.
Eigenschaften
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-31-21(30)15-5-6-16-17(14-15)24-22(32)27(20(16)29)9-7-19(28)26-12-10-25(11-13-26)18-4-2-3-8-23-18/h2-6,8,14H,7,9-13H2,1H3,(H,24,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXWYBCCFVMPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














